Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(tetradecanoylamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H117N21O11/c1-7-8-9-10-11-12-13-14-15-16-17-29-47(83)74-40(25-20-31-70-57(62)63)49(84)75-41(24-18-19-30-61)50(85)77-44(28-23-34-73-60(68)69)53(88)81-48(39(6)82)55(90)79-45(35-37(2)3)54(89)78-42(26-21-32-71-58(64)65)51(86)76-43(27-22-33-72-59(66)67)52(87)80-46(56(91)92)36-38(4)5/h37-46,48,82H,7-36,61H2,1-6H3,(H,74,83)(H,75,84)(H,76,86)(H,77,85)(H,78,89)(H,79,90)(H,80,87)(H,81,88)(H,91,92)(H4,62,63,70)(H4,64,65,71)(H4,66,67,72)(H4,68,69,73)/t39-,40+,41+,42+,43+,44+,45+,46+,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOMZWCCEWXWJK-XTLMENHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H117N21O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1308.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Activation
The synthesis typically begins with a Rink Amide AM resin, which provides a stable amide linkage for C-terminal amidation. Activation of the resin is achieved using a mixture of dimethylformamide (DMF) and ricinoleic acid (mass-volume ratio 1:5–9), followed by deprotection with 20% piperidine in DMF to remove the Fmoc group.
Table 1: Resin Activation Parameters
Sequential Amino Acid Coupling
Fmoc-protected amino acids are coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) as coupling agents, with DIEA (N,N-diisopropylethylamine) as the base. For challenging sequences (e.g., regions with β-sheet propensity), pseudoproline dipeptides or elevated temperatures (50°C) are employed to improve coupling efficiency.
Table 2: Coupling Reagent Ratios
On-Resin Myristoylation
Myristoyl Group Incorporation
After elongation of the peptide chain, the N-terminal Fmoc group is removed, and myristic acid is introduced via myristoyl chloride in dichloromethane (DCM) with DIEA. The reaction proceeds at 20–28°C for 15–40 minutes, achieving >95% coupling efficiency.
Table 3: Myristoylation Conditions
Cleavage and Global Deprotection
Acidolytic Cleavage
The peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2–4 hours. For peptides with tert-butyl-protected side chains, harsher conditions (e.g., TFA-TFMSA-H2O, 8:3:1) are used.
Table 4: Cleavage Cocktails
| Cocktail Composition | Purpose | Cleavage Time |
|---|---|---|
| TFA:H2O:TIS (95:2.5:2.5) | Standard deprotection | 2–4 h |
| TFA:TFMSA:H2O (8:3:1) | Removal of stubborn protecting groups | 3–6 h |
Purification and Characterization
Reverse-Phase HPLC
Crude peptide is purified using a C18 column with a gradient of 10–90% acetonitrile in 0.1% TFA. Myristoyl-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH typically elutes at 22–26 minutes under these conditions.
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (theoretical: ~1,528 Da). Discrepancies >0.1% indicate incomplete myristoylation or side reactions.
Challenges and Optimization
Difficult Sequences
Regions with multiple arginine residues (e.g., Arg-Arg-Leu) necessitate double coupling and elevated temperatures to prevent aggregation. Pseudoproline dipeptides at Thr-Leu or Leu-Arg junctions improve yield by 20–30%.
Scalability
Industrial-scale synthesis (≥100 g) requires continuous-flow SPPS systems to maintain coupling efficiency >98%.
Comparative Analysis of Methods
Table 5: SPPS vs. Enzymatic Myristoylation
| Parameter | SPPS + Chemical Myristoylation | Enzymatic Myristoylation |
|---|---|---|
| Yield | 70–85% | 40–60% |
| Purity | >95% | 80–90% |
| Cost | High (reagents) | Moderate (enzyme) |
| Scalability | Excellent | Limited |
Case Studies
Patent CN113861273B
This method reports a 7.3% overall yield for Myristoyl pentapeptide-4 using optimized SPPS with heating (50°C) during problematic couplings. Key steps include:
-
Rink Amide AM resin activation with ricinoleic acid.
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HBTU/HOBt-mediated couplings.
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TFA/H2O cleavage (95:5 v/v).
PMC Study on HBVpreS/2-78
Heating to 50°C during SPPS reduced deletion peptides by 35%. Myristoylation was achieved on-resin with myristoyl chloride, yielding 98% purity after HPLC.
Chemical Reactions Analysis
Types of Reactions
Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols .
Scientific Research Applications
Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Acts as an inhibitor of protein kinase C, making it useful in signal transduction studies.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit PKC, which is involved in cell proliferation and survival.
Industry: Utilized in the development of peptide-based drugs and cosmetics.
Mechanism of Action
The primary mechanism of action of Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH is the inhibition of protein kinase C (PKC). This inhibition occurs through competitive binding to the enzyme’s active site, preventing the phosphorylation of target proteins. The molecular targets include various signaling proteins involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Myristoylation and Lipophilicity
- This compound and N-Myristoyl-Lys-Arg-Thr-Leu-Arg-OH both leverage N-terminal myristoylation to enhance cellular uptake. However, the longer sequence of the former includes additional arginine residues, which may amplify electrostatic interactions with anionic phospholipids or nucleic acids .
- In contrast, Methyl Myristelaidate lacks a peptide backbone, limiting its bioactivity to non-specific lipid-based applications .
Arginine-Rich Sequences
- The high arginine content (Arg³, Arg⁶, Arg⁷) in this compound distinguishes it from shorter analogs like N-Myristoyl-Lys-Arg-Thr-Leu-Arg-OH (Arg²). This may enhance binding to phosphorylated proteins or DNA, akin to nuclear localization signals (NLS) .
- Non-acylated peptides such as H-Lys-Leu-Phe-Val-Thr-Ala-OH (basic lysine residue) exhibit weaker membrane interactions due to the absence of myristoyl and fewer cationic residues .
Research Implications and Limitations
- Gaps in Data : Direct comparative studies on the target peptide and its analogs are sparse. For example, while N-Myristoyl-Lys-Arg-Thr-Leu-Arg-OH has confirmed PKC inhibition, the longer variant’s activity remains speculative .
Biological Activity
Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH is a synthetic peptide that has garnered attention for its biological activity, particularly due to its myristoylation. This modification significantly enhances the peptide's ability to interact with cell membranes and participate in critical cellular processes, including signal transduction, protein stability, and cellular localization.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₆₀H₁₁₇N₂₁O₁₁ |
| Molecular Weight | 1308.71 g/mol |
| CAS Number | 152246-40-7 |
The presence of the myristoyl group at the N-terminal enhances its affinity for membrane-associated proteins, thereby influencing their activity and localization .
The biological activity of this peptide is primarily attributed to its myristoylation, which facilitates interactions with lipid membranes and protein targets. Myristoylation is known to influence protein-protein interactions, affecting cellular localization and signaling pathways. The specific amino acid sequence—arginine, lysine, arginine, threonine, leucine, arginine, arginine, leucine—imparts unique properties that enhance its functional dynamics in biological systems.
Inhibition of Protein Kinase C (PKC)
Research indicates that this compound acts as a selective inhibitor of protein kinase C (PKC), with reported IC50 values of approximately 75 µM and 5 µM for different isoforms . PKC is a crucial enzyme involved in various signaling pathways related to cell growth and differentiation.
Case Studies on Biological Activity
Several studies have explored the biological implications of this compound:
- Cell Signaling Pathways : A study demonstrated that this peptide modulates calcium-dependent histone phosphorylation, indicating its role in gene expression regulation through chromatin remodeling .
- Therapeutic Applications : The compound's ability to inhibit PKC suggests potential applications in treating conditions where PKC activity is dysregulated, such as cancer and metabolic disorders .
- Membrane Dynamics : Research has shown that the myristoylation enhances the peptide's membrane association, which is critical for its function in cellular mechanisms.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other myristoylated peptides:
| Compound Name | Description |
|---|---|
| N-myristoyl-glycyl-lysyl-arginyl-threonyl-leucyl-arginine | Known for its role in cellular signaling pathways. |
| N-myristoyl-alanyly-lisylarginyl-threonyl-leucylarginine | Exhibits distinct biochemical properties compared to others. |
| N-myristoyl-seryllysylarginyl-threonyl-leucylarginine | Similar structure but varies in amino acid composition affecting interaction profiles. |
This compound stands out due to its specific sequence and the presence of the myristoyl group, enhancing its specificity in protein interactions.
Q & A
Q. How do post-translational modifications (PTMs) affect the peptide’s functional interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
